molecular formula C19H19BrN2O2 B2802547 3-bromo-N-phenyl-N-(piperidine-1-carbonyl)benzamide CAS No. 941994-63-4

3-bromo-N-phenyl-N-(piperidine-1-carbonyl)benzamide

Cat. No.: B2802547
CAS No.: 941994-63-4
M. Wt: 387.277
InChI Key: PRYBRJWASBYARH-UHFFFAOYSA-N
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Description

3-bromo-N-phenyl-N-(piperidine-1-carbonyl)benzamide is a chemical compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a bromine atom at the 3-position of the benzoyl group, a phenyl group attached to the nitrogen atom, and a piperidine ring

Scientific Research Applications

3-bromo-N-phenyl-N-(piperidine-1-carbonyl)benzamide has several scientific research applications:

Future Directions

The future research directions for this compound could include further investigation into its synthesis, properties, and potential applications. For instance, given the anticancer potential of related compounds, “N-(3-bromobenzoyl)-N-phenylpiperidine-1-carboxamide” might also be studied for possible anticancer activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-phenyl-N-(piperidine-1-carbonyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with N-phenylpiperidine-1-carboxamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-phenyl-N-(piperidine-1-carbonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Formation of substituted benzoyl derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Mechanism of Action

The mechanism of action of 3-bromo-N-phenyl-N-(piperidine-1-carbonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzoyl group play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The compound may inhibit or activate the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide
  • 3-bromo-N-(3-bromobenzoyl)-N-(pyrimidin-2-yl)benzamide
  • N-(3-methoxyphenyl)-N-(3-methoxybenzoyl)benzamide

Uniqueness

3-bromo-N-phenyl-N-(piperidine-1-carbonyl)benzamide is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. The combination of the bromobenzoyl and phenyl groups enhances its binding affinity to specific molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(3-bromobenzoyl)-N-phenylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2/c20-16-9-7-8-15(14-16)18(23)22(17-10-3-1-4-11-17)19(24)21-12-5-2-6-13-21/h1,3-4,7-11,14H,2,5-6,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYBRJWASBYARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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